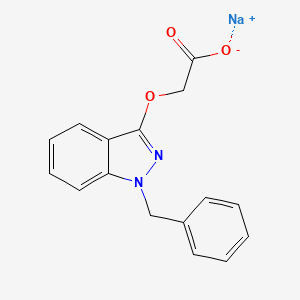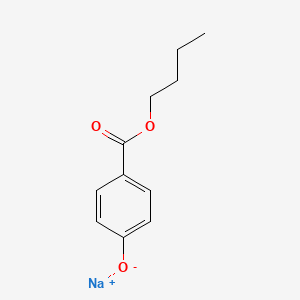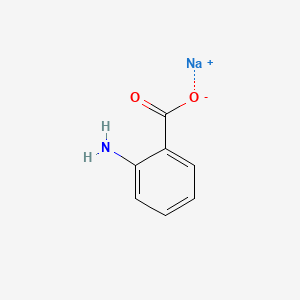
2-(Propylamino)acetic acid hydrochloride
Descripción general
Descripción
2-(Propylamino)acetic acid hydrochloride (2-PAH) is an artificial compound extensively utilized in scientific research for various purposes . It is an organic compound consisting of a propylamine group and a carboxylic acid group . This compound appears as a white, solid substance devoid of odor, and it has a slightly bitter taste .
Synthesis Analysis
As an acid-base catalyst, 2-(Propylamino)acetic acid hydrochloride facilitates the reaction between propylamine and acetic acid . The protonation of acetic acid’s carboxylic acid group by the compound acts as the catalyst, resulting in the formation of a carboxylate anion . This anion then reacts with the amine group of propylamine, leading to the synthesis of the final product—2-(Propylamino)acetic acid hydrochloride .Molecular Structure Analysis
The molecular formula of 2-(Propylamino)acetic acid hydrochloride is C5H12ClNO2 . The InChI code for this compound is 1S/C5H11NO2.ClH/c1-2-3-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H .Chemical Reactions Analysis
2-(Propylamino)acetic acid hydrochloride serves as an intermediate during the synthesis of numerous compounds, including drugs, pesticides, and dyes . Additionally, it acts as a reagent in organic synthesis, a buffer in chromatography, and a catalyst in the polymerization of vinyl monomers .Physical And Chemical Properties Analysis
2-(Propylamino)acetic acid hydrochloride has a molecular weight of 153.61 . It is a solid substance that is white in color . It is soluble in water, methanol, and ethanol .Aplicaciones Científicas De Investigación
Acid-Base Catalysis
Finally, 2-(Propylamino)acetic acid hydrochloride is used in acid-base catalysis. It facilitates reactions between propylamine and acetic acid, where the protonation of acetic acid’s carboxylic acid group by the compound acts as the catalyst. This process is significant in the study of reaction mechanisms and the development of synthetic methodologies .
Safety and Hazards
Direcciones Futuras
The applications of 2-(Propylamino)acetic acid hydrochloride span across diverse scientific research domains . It finds utility in studying enzyme kinetics, serving as a substrate for enzymes, and as a model compound for investigating enzyme mechanisms . Its role as an intermediate in the synthesis of various compounds suggests potential for further exploration in the fields of drug development, pesticide formulation, dye production, and more .
Mecanismo De Acción
Target of Action
It is known that this compound is extensively utilized in scientific research for various purposes .
Mode of Action
2-(Propylamino)acetic acid hydrochloride acts as an acid-base catalyst, facilitating the reaction between propylamine and acetic acid . The protonation of acetic acid’s carboxylic acid group by the compound acts as the catalyst, resulting in the formation of a carboxylate anion . This anion then reacts with the amine group of propylamine, leading to the synthesis of the final product—2-(Propylamino)acetic acid hydrochloride .
Biochemical Pathways
It is known that this compound serves as an intermediate during the synthesis of numerous compounds, including drugs, pesticides, and dyes . It also acts as a reagent in organic synthesis, a buffer in chromatography, and a catalyst in the polymerization of vinyl monomers .
Pharmacokinetics
It is known that this compound exhibits solubility in water, methanol, and ethanol , which could potentially influence its bioavailability.
Result of Action
This compound finds utility in studying enzyme kinetics, serving as a substrate for enzymes and as a model compound for investigating enzyme mechanisms .
Action Environment
It is recommended to store this compound at room temperature, in a dry and cool environment .
Propiedades
IUPAC Name |
2-(propylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLMPPQSHGLURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637293 | |
| Record name | N-Propylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)acetic acid hydrochloride | |
CAS RN |
6939-13-5 | |
| Record name | NSC56781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)



![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)







